![molecular formula C11H8N2 B1209511 1h-Naphth[2,3-d]imidazole CAS No. 269-07-8](/img/structure/B1209511.png)

1h-Naphth[2,3-d]imidazole

Übersicht

Beschreibung

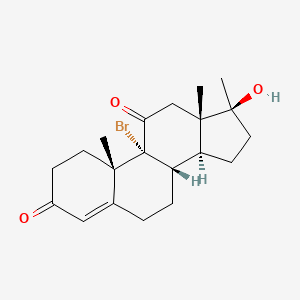

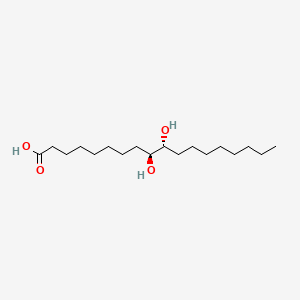

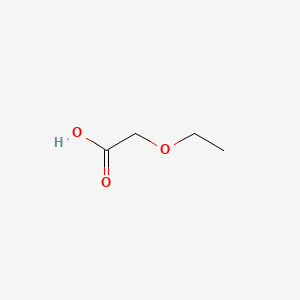

“1h-Naphth[2,3-d]imidazole” is a chemical compound with the molecular formula C11H8N2 . It has an average mass of 168.195 Da and a monoisotopic mass of 168.068741 Da . This compound is a type of naphthoimidazole, a class of compounds that have been found to be bioactive and have potential uses in several biomedical applications .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, naphthoimidazoles have been synthesized from β-lapachone . A group of seven naphth[1,2-d]imidazole compounds were synthesized and their optical properties and cytotoxic activity against cancer cells were evaluated .Molecular Structure Analysis

The molecular structure of “this compound” consists of a naphthalene ring fused with an imidazole ring . The exact 3D structure can be found in chemical databases .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include an average mass of 168.195 Da and a monoisotopic mass of 168.068741 Da . More detailed properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

1h-Naphth[2,3-d]imidazole derivatives show promising applications in OLEDs. For example, novel naphtho[1,2‐d]imidazole derivatives have been developed as efficient deep‐blue light‐emitting materials. These compounds exhibit superior performance in single‐layer devices due to their high capacity for direct electron‐injection, resulting in groundbreaking external quantum efficiency (EQE) and low turn‐on voltage. This makes them ideal for non‐doped single‐layer fluorescent OLEDs, providing excellent performance with deep‐blue light emission and better blue‐color purity compared to analogous molecules (Liu et al., 2015).

Luminescence Sensing

Some derivatives of this compound demonstrate unique properties like bright white light emission and mechanochromism. They can also function as highly sensitive ratiometric luminescence sensors for Al3+ and pyrophosphate in solution, showcasing their potential in environmental and biochemical sensing applications (Sinha et al., 2019).

Electroluminescent Properties

This compound derivatives, such as phenanthromidazole derivatives, have been synthesized and investigated for their photophysical, electrochemical, and electroluminescent properties. These derivatives, when used in Alq3-based organic light-emitting devices, show high luminous efficiency and brightness, indicating their potential in advanced display and lighting technologies (Jayabharathi et al., 2015).

Catalytic Applications

The 1H-imidazol-3-ium tricyanomethanide catalyst, a derivative of this compound, has shown robust catalytic applicability in the synthesis of naphthoquinone-based compounds. This catalyst allows for the preparation of these compounds under mild and green reaction conditions, demonstrating its potential in environmentally friendly chemical synthesis (Yarie et al., 2018).

Proton Transfer Studies

This compound is also involved in studies focusing on proton transfer at ground and excited states. Research on ortho-(1H-imidazol-2-yl)naphthol constitutional isomers provides insight into the molecular interactions and proton transfer mechanisms, relevant for understanding chemical reactivity and designing new materials (Oliveira et al., 2015).

Eigenschaften

IUPAC Name |

1H-benzo[f]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-2-4-9-6-11-10(12-7-13-11)5-8(9)3-1/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYCQABRSUEURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181402 | |

| Record name | Naphtho(2,3,4',5')imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

269-07-8 | |

| Record name | Naphtho(2,3,4',5')imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000269078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho(2,3,4',5')imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1209430.png)

![Anhydro Vinblastine-[d3] Disulfate Salt](/img/structure/B1209445.png)